![molecular formula C8H13N3OS B040137 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one CAS No. 119185-58-9](/img/structure/B40137.png)
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one
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Description
“4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one” is a compound with the molecular formula C8H13N3OS . It is also known by other synonyms such as “4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one” and “4-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-ol” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group attached to a 1,2,4-triazole ring. The triazole ring contains a mercapto (-SH) group . The InChI string for this compound isInChI=1S/C8H13N3OS/c12-7-9-10-8 (13)11 (7)6-4-2-1-3-5-6/h6H,1-5H2, (H,9,12) (H,10,13)
. Chemical Reactions Analysis
While specific chemical reactions involving “4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one” are not detailed in the literature, 1,2,4-triazoles in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.07793322 g/mol . The topological polar surface area of the compound is 76.5 Ų .Scientific Research Applications
Anti-Proliferative Activity
These compounds have been found to demonstrate remarkable cytotoxic activity with IC 50 values ranging from 3.02 to 15.37 µM . They have been tested against three human cancer cell lines including A549 (lung cancer), MCF7 (breast cancer) and SKOV3 (ovarian cancer) .
Apoptosis Induction
The compound can induce apoptosis in SKOV3 cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is crucial for eliminating cancer cells.
Cell Cycle Arrest
The compound can cause significant cell cycle arrest at the G2/M phase in a dose-dependent manner . This can be beneficial in cancer treatment as it can halt the growth and division of cancer cells.
Biological Interest
4-Amino-5-mercapto [1,2,4]triazole and its 3-substituted derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Antimicrobial Activity
The copper (II) complex of the compound showed higher antibacterial effect, especially towards Gram-positive bacteria . This suggests potential use in treating bacterial infections.
Antifungal Activity
Both the copper (II) complex and the organic ligand exhibited moderate anticandidal activity . This indicates potential use in treating fungal infections.
Broad Spectrum of Biological Activities
1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reported to show a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antioxidant, antitumor and anti-HIV properties .
Coordination Compound Synthesis
The compound can be used to synthesize coordination compounds, such as copper (II) complexes . These complexes have potential applications in various fields, including catalysis, magnetism, and medicine.
properties
IUPAC Name |
4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPFBACBJJYFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372475 |
Source
|
Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one | |
CAS RN |
119185-58-9 |
Source
|
Record name | 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119185-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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